4-Bromo-2-ethoxypyrimidine
Overview
Description
“4-Bromo-2-ethoxypyrimidine” is a heterocyclic organic compound with the molecular formula C6H7BrN2O. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromine atom and an ethoxy group attached to the pyrimidine ring .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.04 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.
Scientific Research Applications
Synthesis and Antiviral Activity
4-Bromo-2-ethoxypyrimidine serves as a key intermediate in the synthesis of various antiviral agents. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted with bromo groups have shown marked inhibition of retrovirus replication in cell culture. This class of compounds includes derivatives that are notably inhibitory to human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, demonstrating antiviral activity comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at effective concentrations (Hocková et al., 2003).
Synthetic Applications
This compound is utilized in the synthesis of nucleotide analogues and other complex organic molecules. For instance, the alkylation of 4-ethoxy-2-hydroxypyrimidines with various bromo compounds yields N1-substituted derivatives, which are pivotal intermediates for preparing uracil, thymine, and cytosine-substituted α-aminobutyric acids. These synthetic routes enable the construction of diverse molecular architectures for potential pharmacological applications (Nollet & Pandit, 1969).
Novel Drug Synthesis
This compound has been instrumental in the development of new drugs. For example, it has been used in the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, highlighting its role in the creation of potent kinase inhibitors such as CK2 inhibitors. This exemplifies its utility in radical chemistry for the preparation of pharmacologically active molecules, demonstrating the versatility of this compound in drug discovery and development (Regan et al., 2012).
Antimicrobial Surface Coating
Research has also explored the antimicrobial properties of surfaces treated with compounds derived from this compound. A study involving the covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide) to glass slides, where this compound could potentially serve as a precursor, resulted in surfaces that kill airborne bacteria upon contact. These findings underscore the potential of this compound derivatives in creating antibacterial coatings and materials (Tiller et al., 2001).
Safety and Hazards
When handling 4-Bromo-2-ethoxypyrimidine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
4-bromo-2-ethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUPLAVRGSOWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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